RockPhos
Overview
Description
Synthesis Analysis
Improved processes for the preparation of biphenyl-based phosphine ligands like RockPhos have been presented in the literature . These new methods feature the use of Grignard reagents and catalytic amounts of copper, which are superior to the previous methods that required the use of t-butyllithium and stoichiometric amounts of copper . The use of less dangerous reagents provides a safer process, while the use of catalytic amounts of copper allows for the isolation of pure products in high yield .Molecular Structure Analysis
The empirical formula of RockPhos is C31H49OP . Its molecular weight is 468.69 . The SMILES string representation of RockPhos isCC1=C(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)C(P(C(C)(C)C)C(C)(C)C)=C(OC)C=C1
. Chemical Reactions Analysis
RockPhos has been shown to be effective for cross-coupling reactions like the arylation of aliphatic alcohols . It can also be employed in the 2-fluroethoxylation of bromo-chalcones in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
RockPhos is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has a melting point range of 121-131 °C .Scientific Research Applications
Palladium-Catalyzed C–O Cross-Coupling Reactions : RockPhos has been evaluated for its utility in palladium-catalyzed C–O cross-coupling reactions involving aliphatic alcohols and (hetero)aryl halides. It was found to be superior in these reactions, particularly at room temperature, although other ligands also proved effective in certain cases (Sawatzky, Hargreaves, & Stradiotto, 2016).
Synthesis of Biarylphosphine Ligands : Improved processes for the preparation of RockPhos-type biarylphosphine ligands have been developed. These new methods are safer and more efficient, particularly significant for large scale preparation of these ligands (Hoshiya & Buchwald, 2012).
Phosphor Imaging in Geology : Phosphor imaging, a digital autoradiography technique, has been used for in situ mapping of uranium and thorium in geological materials, including rocks. This technique allows for high-resolution mapping, aiding in geochronology and synchrotron X-radiation studies (Cole et al., 2003).
Fertilizer Applications in Acid Soils : Research has shown that RockPhos can be used as a fertilizer for various crops grown in acid soils. It was observed to have a significant residual effect on crop yield and soil phosphate status, compared to traditional superphosphate fertilizers (Motsara & Datta, 1971).
Conversion of Aryl Triflates to Aryl Fluorides : In the context of catalysis, a mechanistic investigation of the Pd-catalyzed conversion of aryl triflates to fluorides revealed that RockPhos-based complexes do not undergo C-F reductive elimination when the aryl group is electron-rich. This suggests a potential modification of RockPhos in situ during such reactions (Maimone et al., 2011).
properties
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLAKCGAFNZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine | |
CAS RN |
1262046-34-3 | |
Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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